(3-Chloro-5-(trifluoromethyl)phenyl)methanol
Overview
Description
(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a useful research compound. Its molecular formula is C8H6ClF3O and its molecular weight is 210.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysts in Organic Reactions
(3-Chloro-5-(trifluoromethyl)phenyl)methanol is used in the stabilization of palladium(0) nanoparticles, serving as an efficient recoverable catalyst for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions. This application demonstrates the compound's utility in facilitating organic synthesis processes (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Structural Analysis and Conformational Study
In structural and conformational studies, derivatives of this compound, such as tris(2-(dimethylamino)phenyl)methanol, are analyzed. These studies delve into the structural and hydrogen-bonding characteristics of the compounds, providing insights into their chemical behaviors (Zhang et al., 2015).
Application in Organic Synthesis
The compound is involved in the preparation of multi-substituted arenes through palladium-catalyzed C-H halogenation reactions. This showcases its role in enhancing selectivity and yield in organic synthesis, offering advantages over traditional synthesis methods (Sun, Sun, & Rao, 2014).
Solution Thermodynamics
Studies on solution thermodynamics involving this compound explore its solvation properties in different solvent mixtures. This research contributes to understanding the compound's behavior in various solvent environments (del Mar Areiza Aldana et al., 2016).
Organocatalysis
The compound plays a role in organocatalysis, specifically in transesterification reactions. This application highlights its potential as a catalyst in chemical transformations (Ishihara, Niwa, & Kosugi, 2008).
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHJWEABQQBUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397424 | |
Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-87-3 | |
Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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